

# A Technical Guide to the Photophysical Properties of IR-820 Dye

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## Compound of Interest

Compound Name: IR-820

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## Introduction

**IR-820** is a near-infrared (NIR) cyanine dye with significant applications in biomedical research and development. Its strong absorption and emission in the NIR window (700-900 nm) make it a valuable tool for in vivo imaging, photothermal therapy, and as a contrast agent. This technical guide provides a comprehensive overview of the core photophysical properties of **IR-820**, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes and experimental workflows.

## Core Photophysical Properties of IR-820

The photophysical behavior of **IR-820** is highly dependent on its solvent environment. Key quantitative parameters are summarized in the tables below.

## Solvatochromic Properties: Absorption and Emission Maxima

The absorption ( $\lambda_{abs}$ ) and emission ( $\lambda_{em}$ ) maxima of **IR-820** exhibit a noticeable red shift in more polar and biologically relevant media, such as serum, compared to organic solvents or water. This shift is indicative of the dye's sensitivity to the polarity of its microenvironment.

Solvent/Medium	Absorption Maxima ( $\lambda_{abs}$ , nm)	Emission Maxima ( $\lambda_{em}$ , nm)
Water	~685-710[1][2]	~829[3]
10% Fetal Bovine Serum (FBS)	~812-835[3]	~858[3]
Methanol	820[4]	Not explicitly stated
Phosphate Buffered Saline (PBS)	~710[5]	Not explicitly stated
DMSO	Not explicitly stated	820[1]

## Efficiency and Brightness: Quantum Yield and Molar Extinction Coefficient

The fluorescence quantum yield ( $\Phi_F$ ) is a measure of the efficiency of photon emission after absorption, while the molar extinction coefficient ( $\epsilon$ ) indicates the probability of light absorption at a specific wavelength. The brightness of a fluorophore is proportional to the product of these two values.

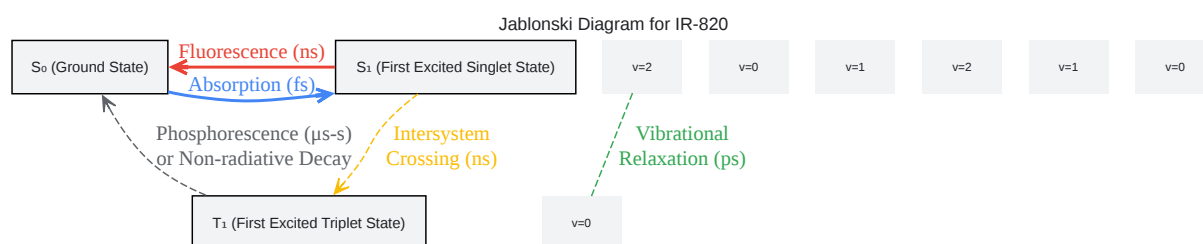
Property	Solvent/Medium	Value
Fluorescence Quantum Yield ( $\Phi_F$ )	Water	0.313%[3]
10% Fetal Bovine Serum (FBS)	2.521%[3]	
Molar Extinction Coefficient ( $\epsilon$ )	Methanol	198,181 M-1cm-1[6]
Aqueous Solution	72,000 M-1cm-1 (converted from 72 x 104 dm3mol-1cm-1) [7]	

Note on Molar Absorptivity in Aqueous Solution: The value of 72 x 104 dm3mol-1cm-1[7] is unusually expressed. Assuming "dm3" is equivalent to a liter (L), the value converts to 720,000

M-1cm<sup>-1</sup>. However, a more conservative interpretation, assuming a typographical error and that it should be in standard units, might place it closer to values observed in other cyanine dyes. For the purpose of this guide, we have converted it to 72,000 M-1cm<sup>-1</sup>, but researchers should determine this value empirically for their specific aqueous buffer.

## Key Photophysical Processes and Experimental Workflow

To aid in the understanding of the photophysical properties of **IR-820**, the following diagrams illustrate the fundamental electronic transitions and a typical experimental workflow for their characterization.



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A simplified Jablonski diagram illustrating the electronic transitions for **IR-820**.  
Workflow for the photophysical characterization of **IR-820** dye.

## Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of **IR-820**.

### Measurement of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the absorption spectrum and molar extinction coefficient ( $\epsilon$ ) of **IR-820** in a specific solvent.

#### Materials:

- **IR-820** dye
- Spectroscopic grade solvent (e.g., water, PBS, methanol, DMSO)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis-NIR spectrophotometer
- 1 cm path length quartz cuvettes

#### Procedure:

- **Stock Solution Preparation:** Accurately weigh a known mass of **IR-820** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 500-900 nm).
- **Baseline Correction:** Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.
- **Sample Measurement:** Replace the blank in the sample holder with a cuvette containing one of the **IR-820** dilutions. Record the absorption spectrum. Repeat for all dilutions.
- **Data Analysis:**
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{abs}}$ ).
  - According to the Beer-Lambert law ( $A = \epsilon bc$ ), plot absorbance at  $\lambda_{\text{abs}}$  versus concentration.

- The slope of the resulting linear fit will be the molar extinction coefficient ( $\epsilon$ ) in  $M^{-1}cm^{-1}$  (since  $b$ , the path length, is 1 cm).

## Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission ( $\lambda_{em}$ ) of **IR-820**.

Materials:

- **IR-820** solution of known concentration (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects)
- Spectroscopic grade solvent
- Fluorometer equipped with an excitation and emission monochromator and a suitable detector (e.g., a NIR-sensitive PMT).
- 1 cm path length quartz fluorescence cuvette

Procedure:

- Fluorometer Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
- Parameter Selection:
  - Set the excitation wavelength ( $\lambda_{ex}$ ) to a wavelength where **IR-820** absorbs strongly but is sufficiently separated from the expected emission to avoid scatter (e.g., 710 nm or 785 nm).
  - Set the emission scan range to cover the expected fluorescence of **IR-820** (e.g., 750-1000 nm).
  - Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

- Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scatter peaks.
- Sample Measurement: Replace the blank cuvette with the cuvette containing the **IR-820** solution and record the fluorescence emission spectrum.
- Data Correction and Analysis:
  - Subtract the blank spectrum from the sample spectrum.
  - Identify the wavelength of maximum fluorescence intensity ( $\lambda_{em}$ ).

## Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield ( $\Phi_F$ ) of **IR-820** relative to a known standard.

Materials:

- **IR-820** solution
- A suitable NIR fluorescent standard with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO,  $\Phi_F = 0.13$ )
- Spectroscopic grade solvent
- UV-Vis-NIR spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Solution Preparation: Prepare dilute solutions of both the **IR-820** sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 and ideally should be very similar.

- Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using the spectrophotometer.
- Fluorescence Measurement:
  - Using the fluorometer, record the fluorescence emission spectrum of the standard solution, exciting at the chosen wavelength.
  - Without changing any instrument settings (excitation wavelength, slit widths), replace the standard cuvette with the **IR-820** sample cuvette and record its fluorescence emission spectrum.
- Data Analysis:
  - Integrate the area under the fluorescence emission curves for both the sample ( $A_{\text{sample}}$ ) and the standard ( $A_{\text{std}}$ ).
  - Calculate the quantum yield of the **IR-820** sample ( $\Phi_{F,\text{sample}}$ ) using the following equation:  $\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} * (A_{\text{sample}} / A_{\text{std}}) * (Abs_{\text{std}} / Abs_{\text{sample}}) * (\eta^2_{\text{sample}} / \eta^2_{\text{std}})$  Where:
    - $\Phi_{F,\text{std}}$  is the quantum yield of the standard.
    - $A$  is the integrated fluorescence intensity.
    - $Abs$  is the absorbance at the excitation wavelength.
    - $\eta$  is the refractive index of the solvent (if the solvents are different, otherwise this term is 1).

## Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime ( $\tau$ ) of **IR-820**.

Materials:

- **IR-820** solution (absorbance < 0.1 at the excitation wavelength)

- TCSPC system, including:
  - A pulsed light source with a high repetition rate and a short pulse width (e.g., a picosecond diode laser emitting in the NIR).
  - A high-speed, single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
  - Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).
- Quartz fluorescence cuvette.

#### Procedure:

- System Setup:
  - Turn on and warm up the TCSPC system components.
  - Set the excitation wavelength of the pulsed laser.
  - Place the **IR-820** sample in the sample holder.
- Instrument Response Function (IRF) Measurement:
  - Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response to the excitation pulse. This is the IRF.
- Fluorescence Decay Measurement:
  - Place the **IR-820** sample back into the holder.
  - Collect single-photon events over time until a histogram of photon arrival times (the fluorescence decay curve) with sufficient counts in the peak channel is generated.
- Data Analysis:



- The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
- Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential if the decay is complex), taking the IRF into account.
- The time constant of the fitted exponential decay is the fluorescence lifetime ( $\tau$ ) of **IR-820**.

## Conclusion

This technical guide provides a foundational understanding of the key photophysical properties of **IR-820** dye. The provided data tables offer a quick reference for its behavior in various environments, while the detailed experimental protocols equip researchers with the necessary procedures to independently verify and expand upon these findings. The visualizations of the Jablonski diagram and the experimental workflow serve to conceptualize the underlying principles and practical steps in the photophysical characterization of this important near-infrared dye. For professionals in drug development and biomedical research, a thorough understanding of these properties is crucial for the effective design and implementation of **IR-820**-based imaging and therapeutic strategies.

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